molecular formula C8H10O5 B13887733 Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B13887733
M. Wt: 186.16 g/mol
InChI Key: ICFCUDMSWPLCRS-FOHZUACHSA-N
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Description

Endo-5-methoxycarbonyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Diels-Alder reaction, followed by functional group transformations to introduce the methoxycarbonyl and carboxylic acid groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways. The specific mechanism depends on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid
  • Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
  • Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-6-carboxylic acid

Uniqueness

Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific bicyclic structure and the positioning of functional groups. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

(1R,4R,5S)-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C8H10O5/c1-12-6(9)5-4-2-8(5,3-13-4)7(10)11/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5+,8+/m1/s1

InChI Key

ICFCUDMSWPLCRS-FOHZUACHSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@]1(CO2)C(=O)O

Canonical SMILES

COC(=O)C1C2CC1(CO2)C(=O)O

Origin of Product

United States

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